molecular formula C41H80N6O3 B13826584 3,5-Bis(((2-((2-(dodecylamino)ethyl)amino)ethyl)amino)methyl)-4-hydroxybenzoic acid CAS No. 3700-60-5

3,5-Bis(((2-((2-(dodecylamino)ethyl)amino)ethyl)amino)methyl)-4-hydroxybenzoic acid

Cat. No.: B13826584
CAS No.: 3700-60-5
M. Wt: 705.1 g/mol
InChI Key: KGFIROGXAACOEV-UHFFFAOYSA-N
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Description

3,5-Bis(((2-((2-(dodecylamino)ethyl)amino)ethyl)amino)methyl)-4-hydroxybenzoic acid is a complex organic compound with a unique structure that includes multiple amino and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(((2-((2-(dodecylamino)ethyl)amino)ethyl)amino)methyl)-4-hydroxybenzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the core benzoic acid structure, followed by the introduction of the dodecylamino groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(((2-((2-(dodecylamino)ethyl)amino)ethyl)amino)methyl)-4-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino groups can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution can result in the formation of various substituted derivatives.

Scientific Research Applications

3,5-Bis(((2-((2-(dodecylamino)ethyl)amino)ethyl)amino)methyl)-4-hydroxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Bis(((2-((2-(dodecylamino)ethyl)amino)ethyl)amino)methyl)-4-hydroxybenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple amino and hydroxy groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(2-dodecylthiocarbonothioylthio-1-oxopropoxy)benzoic acid
  • 3,5-Bis[2-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]ethyl]-4H-1,2,4,6-thiatriazine 1,1-Dioxide Dimaleate

Uniqueness

3,5-Bis(((2-((2-(dodecylamino)ethyl)amino)ethyl)amino)methyl)-4-hydroxybenzoic acid is unique due to its specific arrangement of amino and hydroxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

3,5-Bis(((2-((2-(dodecylamino)ethyl)amino)ethyl)amino)methyl)-4-hydroxybenzoic acid, commonly referred to as 3,5-bis(4-hydroxybenzoic acid), is a complex organic compound with significant biological properties. Its unique structure, characterized by a long dodecyl chain and multiple amino groups, suggests potential applications in pharmaceuticals, cosmetics, and materials science.

  • Molecular Formula : C₄₁H₈₀N₆O₃
  • Molecular Weight : 705.11 g/mol
  • Density : 0.987 g/cm³
  • Boiling Point : 801.4 °C at 760 mmHg
  • LogP : 9.815 (indicating high lipophilicity)

Biological Activity Overview

The biological activity of 3,5-bis(4-hydroxybenzoic acid) has been investigated in various studies, highlighting its potential as an antimicrobial agent and its role in metabolic processes.

Antimicrobial Activity

Research indicates that compounds similar to 3,5-bis(4-hydroxybenzoic acid) exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that derivatives of hydroxybenzoic acid can inhibit the growth of various bacteria and fungi, suggesting that the dodecylamino group enhances membrane penetration and disrupts cellular integrity .

Metabolic Effects

The compound's interaction with metabolic pathways has also been studied:

  • In a metabolic engineering context, the production of related compounds was optimized under low oxygen conditions, revealing that structural analogs could influence amino acid metabolism significantly .

Study on Hydroxybenzoic Acid Derivatives

A study focused on the effects of hydroxybenzoic acids on human health reported increased excretion of phenolic metabolites after dietary interventions. This suggests that these compounds may play a role in modulating gut microbiota and influencing health outcomes .

Parameter Organic Diet Conventional Diet
Excretion of 4-HBA (mg)IncreasedBaseline
HDL Cholesterol (mg/dL)6258
CRP Levels (mg/dL)DecreasedStable

Metabolic Engineering Insights

In metabolic pathways involving amino acids, it was observed that modifying oxygen levels significantly affects the production of related compounds. The engineered strains showed improved yields when supplemented with derivatives like 3,5-bis(4-hydroxybenzoic acid), indicating its potential as a precursor in biosynthetic pathways .

Properties

CAS No.

3700-60-5

Molecular Formula

C41H80N6O3

Molecular Weight

705.1 g/mol

IUPAC Name

3,5-bis[[2-[2-(dodecylamino)ethylamino]ethylamino]methyl]-4-hydroxybenzoic acid

InChI

InChI=1S/C41H80N6O3/c1-3-5-7-9-11-13-15-17-19-21-23-42-25-27-44-29-31-46-35-38-33-37(41(49)50)34-39(40(38)48)36-47-32-30-45-28-26-43-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,42-48H,3-32,35-36H2,1-2H3,(H,49,50)

InChI Key

KGFIROGXAACOEV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNCCNCCNCC1=CC(=CC(=C1O)CNCCNCCNCCCCCCCCCCCC)C(=O)O

Origin of Product

United States

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